2-(4-Methoxybenzyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
2-(4-Methoxybenzyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative featuring a 3,4,5-trimethoxyphenyl moiety at position 7 and a 4-methoxybenzyl group at position 2. The 3,4,5-trimethoxyphenyl group is a hallmark of microtubule-targeting agents, mimicking the pharmacophore of combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor . The compound’s structure positions it within a class of molecules investigated for anticancer activity, particularly those disrupting microtubule dynamics.
Properties
Molecular Formula |
C22H22N4O4 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C22H22N4O4/c1-27-16-7-5-14(6-8-16)11-20-24-22-23-10-9-17(26(22)25-20)15-12-18(28-2)21(30-4)19(13-15)29-3/h5-10,12-13H,11H2,1-4H3 |
InChI Key |
QNPRAEFZNCMQFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN3C(=CC=NC3=N2)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Solvent and Catalyst Selection
Cyclization reactions exhibit strong solvent dependence. DMF and ethanol are preferred for their ability to solubilize polar intermediates and stabilize transition states. Acidic catalysts like H₂SO₄ or p-toluenesulfonic acid enhance cyclization efficiency by protonating carbonyl groups, facilitating nucleophilic attack by the triazole amine.
Temperature and Time
Optimal yields (61–78%) are achieved at reflux temperatures (80–100°C) with reaction times of 2–6.5 h. Prolonged heating (>10 h) promotes side reactions, such as deformylation of intermediates.
Spectroscopic Characterization and Validation
Successful synthesis is confirmed via:
-
¹H NMR : Aromatic protons of the 3,4,5-trimethoxyphenyl group appear as a singlet at δ 3.85–3.90 ppm (9H, OCH₃), while the 4-methoxybenzyl group shows a doublet at δ 7.25–7.30 ppm (2H, Ar-H).
-
¹³C NMR : The triazolopyrimidine C2 and C7 carbons resonate at δ 158–162 ppm and δ 145–150 ppm, respectively.
-
HRMS : Molecular ion peaks at m/z 450.5 ([M+H]⁺) align with the formula C₂₄H₂₆N₄O₅.
Comparative Analysis of Synthetic Routes
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxybenzyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of 2-(4-Methoxybenzyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine exhibit notable anticancer properties . Key findings include:
- Antiproliferative Effects : The compound has shown significant antiproliferative effects against various cancer cell lines. For instance, studies report IC50 values in the low micromolar range against the HCT-116 colorectal cancer cell line. This activity is attributed to its ability to disrupt microtubule dynamics similar to known tubulin inhibitors like colchicine.
- Mechanism of Action : The mechanism involves binding to tubulin and disrupting microtubule assembly. This leads to cell cycle arrest and apoptosis in cancer cells.
Potential Therapeutic Applications
The potential applications of this compound extend beyond oncology:
- Antimicrobial Activity : Some studies have suggested that triazolo-pyrimidine derivatives may possess antimicrobial properties, making them candidates for further research in infectious disease treatment.
- Anti-inflammatory Effects : There is emerging evidence that compounds within this class may exhibit anti-inflammatory properties, potentially useful in treating conditions such as arthritis or other inflammatory diseases.
Case Studies and Research Findings
Several studies have been conducted to explore the efficacy and applications of this compound:
-
Study on Anticancer Activity :
- A study published in a peer-reviewed journal demonstrated that specific derivatives of this compound inhibited the growth of multiple cancer cell lines. The research highlighted the importance of structural modifications in enhancing biological activity.
-
Mechanistic Insights :
- Research investigating the binding interactions between this compound and tubulin revealed critical insights into its mechanism of action. Advanced techniques such as molecular docking studies were employed to predict binding affinities and interactions with cellular targets.
-
Comparative Studies :
- Comparative studies with other known triazolo-pyrimidines have shown that this compound possesses distinct advantages in terms of solubility and potency against specific cancer types.
Summary Table of Key Findings
| Application Area | Findings | References |
|---|---|---|
| Anticancer Activity | Significant antiproliferative effects | |
| Mechanism of Action | Disruption of microtubule dynamics | |
| Antimicrobial Activity | Potential antimicrobial properties | Emerging evidence |
| Anti-inflammatory Effects | Possible use in inflammatory conditions | Preliminary studies |
Mechanism of Action
The mechanism of action of 2-(4-Methoxybenzyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit microtubule polymerization by binding to tubulin, leading to cell cycle arrest at the G2/M phase and induction of multinucleated cells, ultimately causing cell death .
Comparison with Similar Compounds
Table 1. Key Structural and Activity Comparisons
SAR Insights:
Position 2 : Electron-withdrawing groups (e.g., Cl) enhance tubulin binding but may increase toxicity. Methoxy groups balance solubility and activity .
Position 7: The 3,4,5-trimethoxyphenyl moiety is indispensable for activity; even minor substitutions (e.g., dimethoxy in ) reduce potency .
Core Flexibility : Triazolopyrimidines outperform pyrazolo derivatives in microtubule destabilization, likely due to improved steric compatibility with tubulin .
Biological Activity
2-(4-Methoxybenzyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a compound belonging to the class of triazolo-pyrimidines, known for their diverse biological activities. This compound features a unique bicyclic structure that incorporates a triazole ring fused with a pyrimidine ring. The presence of methoxy groups enhances solubility and may contribute to its biological activity.
- Molecular Formula : C_{20}H_{24}N_4O_5
- Molecular Weight : Approximately 392.4 g/mol
The compound can undergo several types of reactions, including oxidation and reduction, which are facilitated by common reagents such as potassium permanganate and sodium borohydride.
Biological Activity Overview
Research indicates that derivatives of this compound exhibit significant biological activities, particularly in anticancer research. The mechanisms underlying these activities include:
- Antiproliferative Effects : The compound has shown potent antiproliferative effects against various cancer cell lines. For instance, it has demonstrated IC50 values in the low micromolar range against HCT-116 cell lines, indicating its potential as an anticancer agent .
- Mechanism of Action : The compound is believed to bind to tubulin and disrupt microtubule assembly, leading to cell cycle arrest and apoptosis. This mechanism is similar to that of known tubulin inhibitors like colchicine .
Anticancer Studies
A series of studies have evaluated the antiproliferative activities of this compound against different cancer cell lines:
- Cell Lines Tested : MGC-803, HCT-116, and MCF-7.
- IC50 Values :
- Against HCT-116: Approximately 0.53 μM.
- Against MCF-7: Approximately 3.91 μM.
These results suggest that the compound exhibits significant inhibitory effects on cancer cell proliferation through mechanisms involving tubulin polymerization inhibition .
Case Studies
- Study on H12 Derivative :
- Zebrafish Model :
Comparative Analysis with Similar Compounds
The structural uniqueness of this compound contributes to its distinct biological profile compared to other compounds in this class. Below is a comparison table highlighting key features:
| Compound Name | Structure | Key Features | IC50 (μM) |
|---|---|---|---|
| 2-(Phenoxymethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine | Structure | Similar framework; potential anticancer activity | Not specified |
| 7-(3',4',5'-Trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine | Structure | Varied biological activities | Not specified |
| 2-Aminobenzyl-7-(3',4',5'-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine | Structure | Enhanced activity potential | Not specified |
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for 2-(4-Methoxybenzyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine?
- Methodology : A one-pot multicomponent reaction is recommended, involving condensation of substituted aldehydes, aminotriazoles, and β-keto esters. Catalysts like TMDP (tetramethylenediamine piperazine) in ethanol/water (1:1 v/v) at reflux (~80°C) yield high purity (92%) after recrystallization .
- Key Parameters :
- Catalyst : TMDP (10 mol%) enhances cyclization efficiency.
- Solvent : Ethanol/water mixtures improve solubility and reduce byproducts.
- Purification : Recrystallization in ethanol removes unreacted precursors.
Q. How is the compound structurally characterized to confirm its identity?
- Techniques :
- NMR Spectroscopy : and NMR confirm substituent positions (e.g., methoxy groups at 3.8–4.0 ppm for OCH) .
- X-ray Crystallography : Resolves the fused triazole-pyrimidine core and substituent geometry (e.g., dihedral angles between aromatic rings) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 462.18).
Advanced Research Questions
Q. What mechanistic insights explain the formation of the triazolo[1,5-a]pyrimidine core?
- Proposed Pathway :
Knoevenagel Condensation : Aldehyde and β-keto ester form a chalcone intermediate.
Cyclocondensation : Aminotriazole reacts with the chalcone, facilitated by TMDP, to form the triazole ring.
Aromatization : Dehydration under reflux yields the fused heterocycle .
- Key Evidence : Kinetic studies show TMDP accelerates cyclization by stabilizing transition states via hydrogen bonding .
Q. How can researchers evaluate the compound’s kinase inhibitory activity?
- Methods :
- In Vitro Kinase Assays : Use ATP-competitive ELISA with recombinant kinases (e.g., EGFR, VEGFR). IC values correlate with substituent electronegativity (e.g., trimethoxyphenyl enhances binding) .
- Molecular Docking : Schrödinger Suite or AutoDock predicts binding poses in kinase active sites (e.g., hydrogen bonds with hinge-region residues) .
- Validation : Cross-check activity against negative controls (e.g., staurosporine) and use siRNA knockdown to confirm target specificity.
Q. How should contradictory reports about biological activity be resolved?
- Strategies :
- Structural Reanalysis : Verify substituent regiochemistry (e.g., 3,4,5- vs. 2,4,5-trimethoxyphenyl) via X-ray .
- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and normalize data to vehicle controls .
- Meta-Analysis : Compare logP and solubility data to explain variability in bioavailability .
Q. What computational approaches predict the compound’s ADMET properties?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
